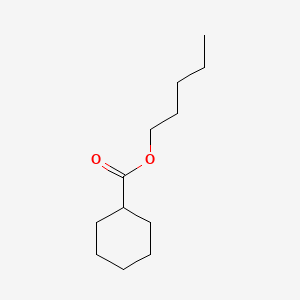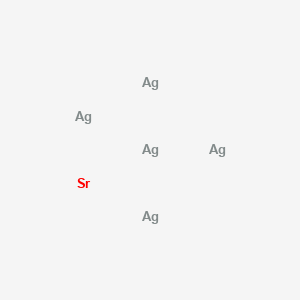
Silver--strontium (5/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver-strontium (5/1) is a compound consisting of silver and strontium in a 5:1 ratio. This compound combines the unique properties of both silver and strontium, making it valuable in various scientific and industrial applications. Silver is well-known for its antimicrobial properties, while strontium is recognized for its role in bone health and its use in various medical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver-strontium (5/1) can be synthesized using various methods, including the sol-gel process and spray pyrolysis. In the sol-gel method, silver and strontium precursors are mixed in a solvent, followed by gelation and drying to form the compound. The spray pyrolysis method involves spraying a solution of silver and strontium precursors into a high-temperature furnace, resulting in the formation of the compound .
Industrial Production Methods: Industrial production of silver-strontium (5/1) often involves large-scale sol-gel or spray pyrolysis processes. These methods are preferred due to their ability to produce high-purity compounds with controlled particle sizes and morphologies .
Chemical Reactions Analysis
Types of Reactions: Silver-strontium (5/1) undergoes various chemical reactions, including oxidation, reduction, and precipitation reactions. For example, silver in the compound can undergo oxidation to form silver oxide, while strontium can participate in precipitation reactions to form strontium carbonate or strontium sulfate .
Common Reagents and Conditions: Common reagents used in reactions with silver-strontium (5/1) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Precipitation reactions often involve reagents such as sodium carbonate or sulfuric acid .
Major Products Formed: The major products formed from these reactions include silver oxide, strontium carbonate, and strontium sulfate. These products are valuable in various applications, including catalysis and materials science .
Scientific Research Applications
Silver-strontium (5/1) has numerous scientific research applications across various fields:
Chemistry: In chemistry, silver-strontium (5/1) is used as a catalyst in various chemical reactions due to its unique combination of silver’s catalytic properties and strontium’s ability to enhance reaction rates .
Biology: In biology, the compound is used in the development of antimicrobial agents. Silver’s well-known antimicrobial properties, combined with strontium’s biocompatibility, make it an effective agent against various pathogens .
Medicine: In medicine, silver-strontium (5/1) is used in bone regeneration and repair. Strontium’s role in bone health, combined with silver’s antimicrobial properties, makes it valuable in orthopedic applications .
Industry: In industry, the compound is used in the production of advanced materials, including bioactive glass and nanocomposites. These materials are used in various applications, including drug delivery and environmental remediation .
Mechanism of Action
The mechanism of action of silver-strontium (5/1) involves the combined effects of silver and strontium:
Silver: Silver exerts its antimicrobial effects through multiple mechanisms, including disruption of microbial cell membranes, generation of reactive oxygen species (ROS), and interference with microbial DNA replication .
Strontium: Strontium promotes bone health by stimulating osteoblast activity and inhibiting osteoclast activity. This dual action helps in bone regeneration and repair .
Comparison with Similar Compounds
Silver-strontium (5/1) can be compared with other similar compounds, such as:
Silver-Calcium Compounds: Similar to silver-strontium, silver-calcium compounds combine the antimicrobial properties of silver with the bone health benefits of calcium. strontium has been shown to have a more pronounced effect on bone regeneration compared to calcium .
Silver-Barium Compounds: Silver-barium compounds also exhibit antimicrobial properties and are used in various industrial applications. barium is less biocompatible compared to strontium, making silver-strontium more suitable for biomedical applications .
Strontium-Calcium Compounds: Strontium-calcium compounds are used in bone health applications, but they lack the antimicrobial properties provided by silver in silver-strontium compounds .
Properties
CAS No. |
12250-17-8 |
|---|---|
Molecular Formula |
Ag5Sr |
Molecular Weight |
626.96 g/mol |
InChI |
InChI=1S/5Ag.Sr |
InChI Key |
YPWRDMYPRIYQNC-UHFFFAOYSA-N |
Canonical SMILES |
[Sr].[Ag].[Ag].[Ag].[Ag].[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


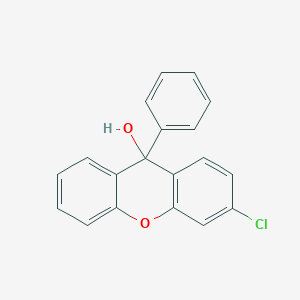
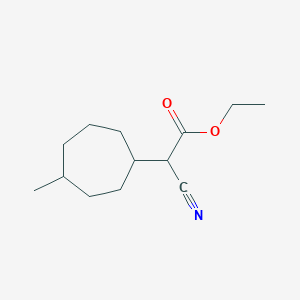
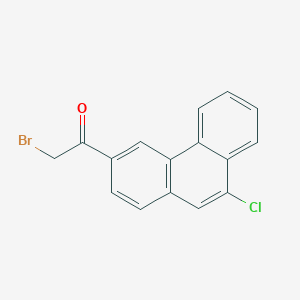

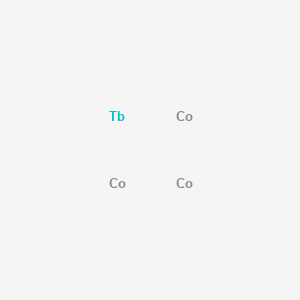
![3,4-Dihydroxy-5-[(3,4,5-trihydroxy-2-{[(4-sulfophenyl)amino]methyl}benzoyl)oxy]benzoic acid](/img/structure/B14723362.png)
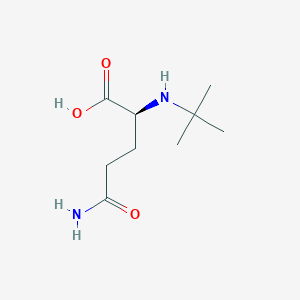
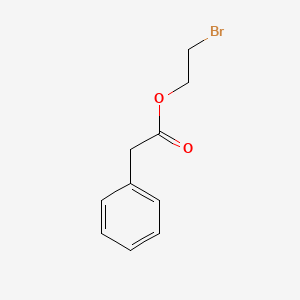
![4-(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)butanoic acid](/img/structure/B14723385.png)
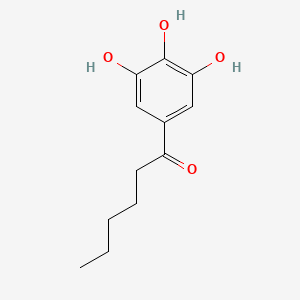

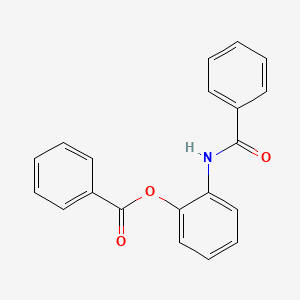
![1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14723406.png)
